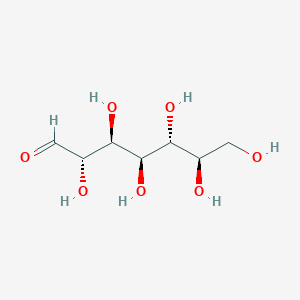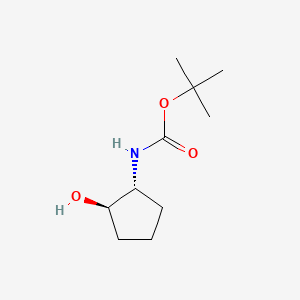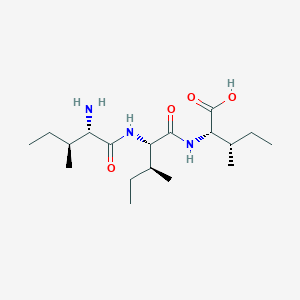![molecular formula C13H24O4 B1149552 (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid CAS No. 153427-69-1](/img/structure/B1149552.png)
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-®-Pentylsuccinic acid 4-tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical processes due to their reactivity and ability to form stable products. This particular compound is characterized by its unique structure, which includes a pentyl group attached to the succinic acid backbone and a tert-butyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-®-Pentylsuccinic acid 4-tert-butyl ester typically involves the esterification of 2-®-Pentylsuccinic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 2-®-Pentylsuccinic acid 4-tert-butyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
2-®-Pentylsuccinic acid 4-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 2-®-Pentylsuccinic acid.
Reduction: The major product is 2-®-Pentylsuccinic alcohol.
Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the ester group with the nucleophile.
科学的研究の応用
2-®-Pentylsuccinic acid 4-tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of polymers and resins due to its reactivity and stability.
作用機序
The mechanism of action of 2-®-Pentylsuccinic acid 4-tert-butyl ester involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial in various metabolic pathways and can influence the bioavailability and activity of ester-containing drugs.
類似化合物との比較
Similar Compounds
- 2-®-Pentylsuccinic acid methyl ester
- 2-®-Pentylsuccinic acid ethyl ester
- 2-®-Pentylsuccinic acid propyl ester
Uniqueness
2-®-Pentylsuccinic acid 4-tert-butyl ester is unique due to the presence of the bulky tert-butyl group. This group provides steric hindrance, which can influence the reactivity and stability of the compound. Compared to other esters of 2-®-Pentylsuccinic acid, the tert-butyl ester is more resistant to hydrolysis, making it useful in applications where stability is crucial.
特性
IUPAC Name |
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-5-6-7-8-10(12(15)16)9-11(14)17-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,16)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHZJKWUVXDPCX-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![cis-Eicosapenta-5,8,11,14,17-enoic acid-[d5]](/img/structure/B1149470.png)

![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)


![Cyclopenta[c]pyrrol-4(1H)-one](/img/structure/B1149489.png)

